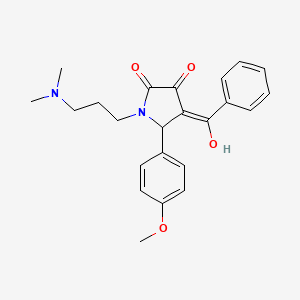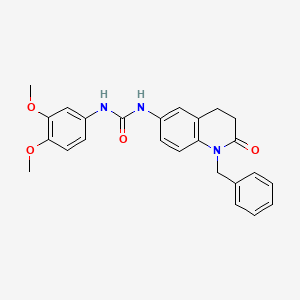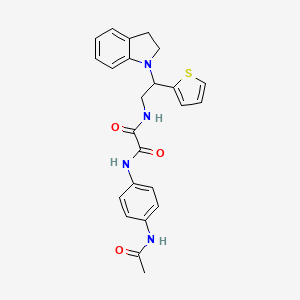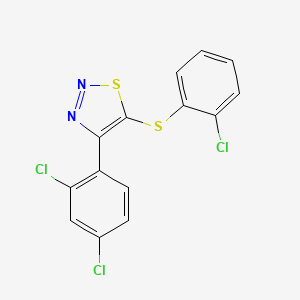
lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate, also known as LiPPC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. LiPPC is a lithium salt of pyrrole-2-carboxylate that contains a pyrimidine ring. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate is not fully understood, but it is believed that this compound acts by modulating various signaling pathways in cells. This compound has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth. This compound has also been shown to inhibit the JNK pathway, which is involved in cell death. Additionally, this compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and growth. This compound has also been shown to increase the levels of glutathione, which is an antioxidant that protects cells from oxidative stress. Additionally, this compound has been shown to decrease the levels of pro-inflammatory cytokines, which are involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has several advantages for lab experiments, including its ease of synthesis and low cost. Additionally, this compound has been shown to have low toxicity and is well tolerated by cells. However, this compound has some limitations for lab experiments, including its poor solubility in water and its instability in acidic environments.
Orientations Futures
Lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has several potential future directions for research. One potential future direction is the development of this compound as a therapeutic agent for neurodegenerative disorders. Another potential future direction is the development of this compound as an antimicrobial agent. Additionally, this compound could be studied for its potential use in cancer therapy. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
This compound is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. This compound has been shown to have neuroprotective properties, induce apoptosis in cancer cells, and act as an antimicrobial agent. This compound has several advantages for lab experiments, including its ease of synthesis and low cost. However, this compound has some limitations for lab experiments, including its poor solubility in water and its instability in acidic environments. Further research is needed to fully understand the potential applications of this compound in various fields.
Méthodes De Synthèse
Lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate can be synthesized using various methods, including the reaction of pyrrole-2-carboxylic acid with lithium hydroxide and pyrimidine-4-carboxylic acid, and the reaction of pyrimidine-4-carboxylic acid with lithium pyrrole-2-carboxylate. The synthesis of this compound is a straightforward process that can be achieved using standard laboratory techniques.
Applications De Recherche Scientifique
Lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and biotechnology. This compound has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as an antimicrobial agent.
Propriétés
IUPAC Name |
lithium;5-pyrimidin-4-yl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.Li/c13-9(14)8-2-1-7(12-8)6-3-4-10-5-11-6;/h1-5,12H,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGLZRCKJQWGGS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN=CN=C1C2=CC=C(N2)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-ethyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2692446.png)



![1,3,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2692453.png)



![N-(4-isopropylphenyl)-2-(3-oxo-8-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2692461.png)
![N~6~-(3,5-difluorobenzyl)-N~6~-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2692463.png)
![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2692464.png)

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(3-(pyridin-2-yloxy)phenyl)methanone](/img/structure/B2692467.png)
